molecular formula C15H11ClN2OS B11268940 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B11268940
M. Wt: 302.8 g/mol
InChI Key: XVNWGHRDIUFFEE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a chlorophenyl group, a pyrrole moiety, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Hantzsch pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with ammonia and an α-haloketone.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-amine: Similar structure but with an amine group instead of a carboxamide group.

    4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-aldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

Uniqueness

4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is unique due to the presence of the carboxamide functional group, which can impart specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its similar counterparts.

Properties

Molecular Formula

C15H11ClN2OS

Molecular Weight

302.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide

InChI

InChI=1S/C15H11ClN2OS/c16-11-5-3-10(4-6-11)12-9-20-14(15(17)19)13(12)18-7-1-2-8-18/h1-9H,(H2,17,19)

InChI Key

XVNWGHRDIUFFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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